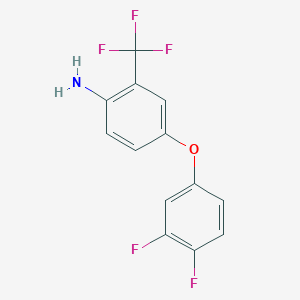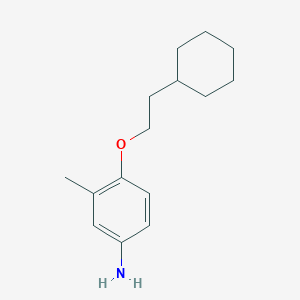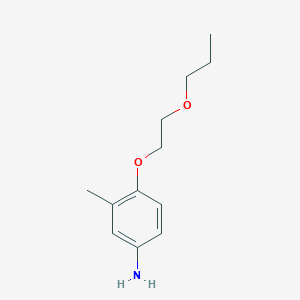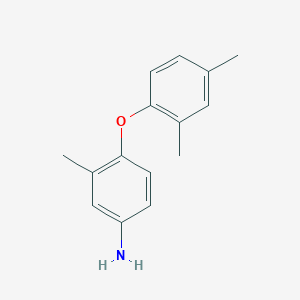![molecular formula C18H20F3NO B3171098 4-[4-(Tert-pentyl)phenoxy]-2-(trifluoromethyl)-phenylamine CAS No. 946663-28-1](/img/structure/B3171098.png)
4-[4-(Tert-pentyl)phenoxy]-2-(trifluoromethyl)-phenylamine
Descripción general
Descripción
“4-[4-(Tert-pentyl)phenoxy]-2-(trifluoromethyl)-phenylamine” is a chemical compound with the molecular formula C18H20F3NO and a molecular weight of 323.35 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C18H20F3NO . The tert-pentyl group is also known as 2-methylbutan-2-yl .Aplicaciones Científicas De Investigación
Extended Structures and Cation Selectivity
Research on C3-symmetric tris(3,5-dialkyl-2-hydroxyphenyl)methanes, which share a similar structural motif with the tert-pentyl and trifluoromethyl groups, has revealed their application in forming extended structures that mimic calix[n]arenes. These structures have been found to possess selectivity for potassium cations, highlighting their potential use in cation recognition and separation processes (Dinger & Scott, 2000).
Electrochemical Applications
Another study focusing on the electrochemistry of phenol and its derivatives in ionic liquids demonstrated that phenolates can undergo oxidation to form phenoxyl radicals. This property suggests applications in electrochemical sensors and organic synthesis, where the manipulation of electron-rich phenolates is crucial (Villagrán et al., 2006).
Magnetism in Rare-Earth Metal Compounds
Research on Schiff-base proligands and their metal compounds has unveiled applications in magnetism and single-molecule magnet behavior. Compounds similar to the query show weak ferromagnetic or antiferromagnetic interactions, suggesting their use in magnetic materials and molecular electronics (Yadav et al., 2015).
Dielectric Properties and Materials Science
Studies on polyetherimides derived from similar phenolic and fluorinated compounds have highlighted their low dielectric properties, making them suitable for applications in electronic materials where low dielectric constants are advantageous, such as in insulating layers and microelectronic devices (Chen et al., 2017).
Luminescent Materials
The synthesis and characterization of zinc complexes with Schiff and Mannich bases, bearing structural resemblance to the query compound, reveal their potential in developing luminescent materials. These complexes show promise for applications in organic light-emitting diodes (OLEDs) and photoluminescent sensors due to their unique light-emitting properties (Orio et al., 2010).
Safety and Hazards
Propiedades
IUPAC Name |
4-[4-(2-methylbutan-2-yl)phenoxy]-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO/c1-4-17(2,3)12-5-7-13(8-6-12)23-14-9-10-16(22)15(11-14)18(19,20)21/h5-11H,4,22H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETOELZLHRQBCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



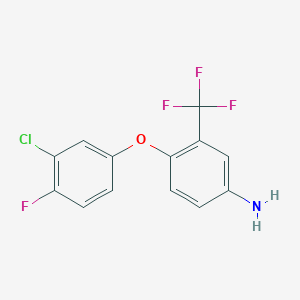
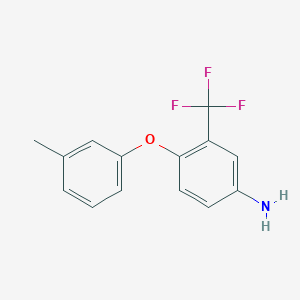




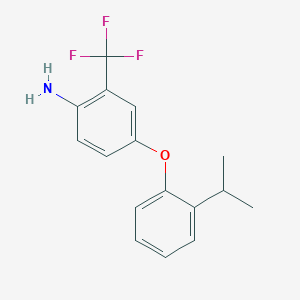
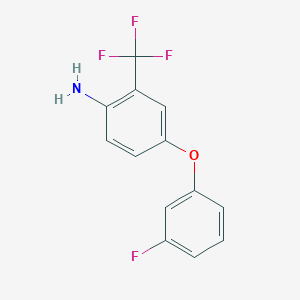

![4-[(4-Chloro-1-naphthyl)oxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171105.png)
